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Abstract
AMG 837 hemicalcium is a potent, orally bioavailable, and selective partial agonist for the G-

protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2]

[3] Developed as a potential therapeutic agent for type 2 diabetes mellitus, its mechanism of

action centers on the glucose-dependent potentiation of insulin secretion from pancreatic β-

cells.[4][5][6] This document provides a comprehensive technical overview of AMG 837
hemicalcium, detailing its chemical structure, physicochemical properties, in vitro and in vivo

pharmacology, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties
AMG 837 is chemically identified as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-

yl)methoxy)phenyl)hex-4-ynoic acid.[2] It is often formulated as a hemicalcium salt for stability

and handling.
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Property Value Source

Chemical Name

(S)-3-(4-((4'-

(trifluoromethyl)biphenyl-3-

yl)methoxy)phenyl)hex-4-ynoic

acid

[2]

Hemicalcium Formula C₂₆H₂₀F₃O₃ · ½Ca [7][8]

Hemicalcium M. Wt. 457.47 g/mol [7][8]

CAS Number 1291087-14-3 [8][9]

Appearance Solid [9]

Solubility Soluble to 100 mM in DMSO [8]

Plasma Protein Binding 98.7% (human plasma) [5][10]

Mechanism of Action and Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed

on pancreatic β-cells.[5][6] The activation of GPR40 by agonists like AMG 837 is coupled to the

Gαq class of G-proteins.[5][11] This initiates a signaling cascade involving phospholipase C

(PLC), which leads to the generation of inositol 1,4,5-triphosphate (IP3).[11] IP3 triggers the

release of intracellular calcium (Ca²⁺), a key second messenger that potentiates glucose-

stimulated insulin secretion (GSIS).[4][11][12] A critical feature of this mechanism is its glucose

dependency, which reduces the risk of hypoglycemia compared to other secretagogues like

sulfonylureas.[5][10]
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Caption: GPR40 signaling pathway activated by AMG 837.
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In Vitro Pharmacological Profile
The potency and activity of AMG 837 have been characterized across various species and

assay formats.

Assay Type Species/Cell Line Endpoint Value (nM)

[³⁵S]-GTPγS Binding
A9 cells (human

GPR40)
EC₅₀ 1.5 ± 0.1

Inositol Phosphate

Accumulation

A9 cells (human

GPR40)
EC₅₀ 7.8 ± 1.2

Ca²⁺ Flux (Aequorin)
CHO cells (human

GPR40)
EC₅₀ 13.5

Ca²⁺ Flux (Aequorin)
CHO cells (mouse

GPR40)
EC₅₀ 22.6 ± 1.8

Ca²⁺ Flux (Aequorin)
CHO cells (rat

GPR40)
EC₅₀ 31.7 ± 1.8

Ca²⁺ Flux (Aequorin)
CHO cells (dog

GPR40)
EC₅₀ 71.3 ± 5.8

Ca²⁺ Flux (Aequorin)
CHO cells (rhesus

GPR40)
EC₅₀ 30.6 ± 4.3

Insulin Secretion Isolated mouse islets EC₅₀ 142 ± 20

[³H]AMG 837 Binding
Human FFA1

Receptor
pIC₅₀ 8.13

Sources:[3][4][5][7][8][10][13][14]

The activity of AMG 837 is significantly attenuated in the presence of serum albumin, which is

consistent with its high plasma protein binding.[5][10] In the presence of 100% human serum,

the EC₅₀ in the GPR40 aequorin assay increased to 2,140 ± 310 nM.[10][13]

In Vivo Pharmacological Profile
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Preclinical studies in rodent models demonstrated the efficacy of AMG 837 in improving

glucose homeostasis.

Species Model Dosing Key Findings

Sprague-Dawley Rats Normal
0.03-0.3 mg/kg (single

p.o.)

Dose-dependent

improvement in

glucose tolerance and

enhanced insulin

secretion. Half-

maximal dose for

lowering post-prandial

glucose was 0.05

mg/kg.

Zucker Fatty Rats
Obese, Insulin-

Resistant

0.03-0.3 mg/kg (daily

p.o. for 21 days)

Persistent

improvement in

glucose tolerance. On

day 21, glucose AUC

decreased by up to

25% (p<0.001) at 0.3

mg/kg.

Sources:[3][4][5][10][13][14]

Pharmacokinetic
Parameter

Value Species Dosing

Oral Bioavailability

(%F)
84% Rat 0.5 mg/kg (p.o.)

Cₘₐₓ 1.4 µM Rat 0.5 mg/kg (p.o.)

Sources:[3][5][14]

Experimental Protocols
The characterization of AMG 837 involved a series of standardized in vitro and in vivo assays.
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Caption: Preclinical experimental workflow for AMG 837.
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5.1. GTPγS Binding Assay This assay measures the activation of G-proteins upon agonist

binding to the receptor.[10]

Membrane Preparation: Cell membranes are prepared from a cell line (e.g., A9) stably

overexpressing human GPR40.[5][10]

Incubation: Membranes are incubated with varying concentrations of AMG 837 in the

presence of GDP and [³⁵S]-GTPγS.

Separation: Agonist-stimulated binding of [³⁵S]-GTPγS to G-proteins is quantified. An

antibody capture method can be used to isolate the Gαq subunit.[5][10]

Detection: Radioactivity is measured using a scintillation counter to determine the amount of

bound [³⁵S]-GTPγS.

Analysis: Data are plotted to generate a dose-response curve from which the EC₅₀ value is

calculated.[10]

5.2. Intracellular Ca²⁺ Flux Assay (Aequorin) This cell-based functional assay measures

changes in intracellular calcium, a key second messenger in the GPR40 pathway.[4][5]

Cell Culture: CHO cells are co-transfected with a GPR40 expression plasmid and an

aequorin expression plasmid.[10] Aequorin is a Ca²⁺-sensitive bioluminescent reporter.

Incubation: Cells are incubated with the luminophore coelenterazine.

Stimulation: Varying concentrations of AMG 837 are added to the cells. Assays are typically

run in the presence of a low concentration of human serum albumin (e.g., 0.01%) to

minimize non-specific binding effects.[5][13]

Detection: The resulting luminescence upon Ca²⁺ binding to aequorin is measured with a

luminometer.[10]

Analysis: A dose-response curve is generated to determine the EC₅₀ value.[10]

5.3. Isolated Islet Insulin Secretion Assay This ex vivo assay assesses the direct effect of the

compound on pancreatic islets, the primary physiological target.[4][10]
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Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) via collagenase

digestion. To confirm GPR40-specific action, islets from GPR40 knockout mice are used as a

negative control.[5][10]

Pre-incubation: Islets are pre-incubated in a low-glucose buffer.

Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM) containing

various concentrations of AMG 837 (e.g., 1 nM to 10 µM).[3]

Quantification: The amount of insulin secreted into the supernatant is measured, typically by

ELISA.

Analysis: The dose-dependent stimulation of insulin secretion is plotted to calculate the EC₅₀

value.[10]

5.4. In Vivo Glucose Tolerance Test (GTT) This in vivo model evaluates the compound's effect

on glucose disposal in both normal and disease-model animals.[4]

Animal Models: Sprague-Dawley rats (normal) or Zucker fatty rats (obese, insulin-resistant)

are used.[5][10]

Dosing: Animals are fasted overnight. AMG 837 is administered by oral gavage at various

doses (e.g., 0.03, 0.1, 0.3 mg/kg) 30 minutes prior to the glucose challenge.[5]

Glucose Challenge: A bolus of glucose is administered intraperitoneally (IPGTT) or orally

(OGTT).

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120

minutes) post-challenge.

Analysis: Blood glucose and plasma insulin levels are measured. The area under the curve

(AUC) for glucose is calculated to quantify the improvement in glucose tolerance.[10][13]

Clinical Development and Outlook
AMG 837 entered Phase 1 clinical trials.[1][15] However, in healthy volunteers, it did not

demonstrate significant glucose-lowering or insulin-increasing effects.[15] The development of

GPR40 agonists has faced challenges, including observations of liver toxicity with other
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compounds in the class, such as TAK-875, which led to the termination of its Phase 3 trials.[1]

[6] Despite these setbacks, the glucose-dependent mechanism of GPR40 agonism remains an

attractive therapeutic concept for type 2 diabetes, and research into safer and more effective

second-generation agonists is ongoing.[1][6]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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